Bis(2-[(piperidin-4-yl)methoxy]pyridine-3-carbonitrile) trihydrochloride
Description
Bis(2-[(piperidin-4-yl)methoxy]pyridine-3-carbonitrile) trihydrochloride is a synthetic small molecule characterized by a bis-pyridine core linked via piperidin-4-ylmethoxy groups. The compound exists as a trihydrochloride salt, enhancing its aqueous solubility and stability.
Properties
IUPAC Name |
2-(piperidin-4-ylmethoxy)pyridine-3-carbonitrile;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H15N3O.3ClH/c2*13-8-11-2-1-5-15-12(11)16-9-10-3-6-14-7-4-10;;;/h2*1-2,5,10,14H,3-4,6-7,9H2;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMMFISWTFAHKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=CC=N2)C#N.C1CNCCC1COC2=C(C=CC=N2)C#N.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33Cl3N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Piperidine Intermediates
- Piperidine derivatives are prepared from substituted pyridines such as 3,4-lutidine or 4-ethylpyridine via multi-step protocols involving ring closure and catalytic hydrogenation.
- For example, 3,4-dimethylpiperidine-2,6-dione is obtained by heating substituted piperidines with urea at 180 °C, followed by recrystallization and reduction with sodium borohydride and boron trifluoride etherate to yield the desired piperidine intermediates.
Protection and Functional Group Transformations
Nucleophilic Substitution and Coupling
- The mesylate intermediates are reacted with 2-hydroxypyridine in the presence of tetrabutylammonium bromide, potassium carbonate, and toluene under reflux to introduce the pyridine moiety via nucleophilic substitution.
- Amide coupling is performed using coupling agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) often in dichloromethane or acetonitrile solvents.
- After coupling, deprotection of Boc groups is achieved by treatment with hydrogen chloride in dioxane or trifluoroacetic acid in dichloromethane to yield the free amines or final products.
Catalytic Hydrogenation and Reduction
- Catalytic hydrogenation using palladium on carbon is employed to reduce intermediates such as benzyl-protected amines or nitro groups to amines.
- Reduction of amides to diamines is achieved using borane dimethylsulfide complexes, facilitating the formation of the piperidine ring system and the final amine functionalities.
Formation of Trihydrochloride Salt
- The final compound is converted to its trihydrochloride salt by treatment with hydrogen chloride in aqueous methanol or dioxane, enhancing its stability and solubility for biological applications.
Representative Synthetic Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Protection of amine | Benzylcarbamate or Boc protection | Protected amine intermediate |
| 2 | Alcohol to mesylate conversion | Methanesulfonyl chloride | Mesylate intermediate |
| 3 | Nucleophilic substitution | 2-Hydroxypyridine, TBAB, K2CO3, toluene reflux | Pyridine substitution at mesylate position |
| 4 | Catalytic hydrogenation | Pd/C, H2 | Reduction of protected groups |
| 5 | Amide coupling | HBTU or EDC·HCl, HOBt, DCM or ACN | Amide bond formation |
| 6 | Boc deprotection | HCl in dioxane or TFA in DCM | Free amine formation |
| 7 | Reduction of amides to diamines | Borane dimethylsulfide | Formation of diamine intermediates |
| 8 | Salt formation | HCl in aqueous methanol or dioxane | Trihydrochloride salt of final compound |
Detailed Research Findings
- The preparation of piperidine intermediates from substituted pyridines involves ring closure and selective reductions, yielding cis/trans isomer mixtures that can be purified by recrystallization.
- Amide coupling using HBTU or EDC·HCl is efficient in forming the key linkages between the piperidine and pyridine moieties, with subsequent Boc deprotection steps yielding the free amines necessary for biological activity.
- Catalytic hydrogenation steps are critical for removing protecting groups and reducing intermediates to the desired amine forms without affecting sensitive nitrile groups.
- Conversion of the free base to the trihydrochloride salt enhances the compound’s physicochemical properties, making it suitable for pharmaceutical formulation.
Data Table: Physical and Chemical Properties Relevant to Preparation
Chemical Reactions Analysis
Cyanation of Pyridine Rings
The cyano substituents on the pyridine rings are introduced through nucleophilic aromatic substitution (NAS) or coupling reactions. Key methods include:
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Direct substitution : A halogenated pyridine (e.g., 2-bromo-3-cyanopyridine) reacts with a cyanide source (e.g., KCN or NaCN) under polar aprotic conditions .
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Suzuki coupling : A pyridine boronic acid derivative reacts with a cyanopyrimidine fragment in the presence of Pd(0) catalysts .
Reaction Details :
| Reaction Type | Reagents/Catalysts | Solvent | Yield (%) |
|---|---|---|---|
| NAS (KCN) | KCN, DMF | 100°C | 60–70 |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, H₂O | THF/H₂O | 80–90 |
Dimerization to Form Bis-Compound
The bis-structure is achieved by coupling two monomeric units. Common approaches include:
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Oxidative coupling : A bis-nitrile intermediate undergoes oxidative coupling with benzoquinone or sodium metabisulfite to form the diamidine framework .
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Stille coupling : A stannylated pyridine derivative reacts with a cyanopyridine fragment under Stille conditions .
Reaction Mechanism :
The oxidative coupling step involves the formation of a diamidine bridge, as demonstrated in Scheme 1 of . This step is critical for achieving the bis-structure while maintaining the integrity of the piperidin-4-yl methoxy groups.
Formation of Trihydrochloride Salt
The trihydrochloride salt is formed by protonating the three tertiary amines (piperidine nitrogens) in the molecule. This step enhances water solubility and stability:
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Protonation : The diamidine is treated with excess HCl in a polar solvent (e.g., ethanol or water) .
Salt Formation :
| Step | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| Protonation | HCl (aq.) | EtOH | 90–95 |
Key Analytical Data
| Property | Value | Source |
|---|---|---|
| Molecular weight | 434.46 g/mol | Calculated |
| Solubility | Soluble in aqueous HCl | |
| IR (CN stretch) | 2230–2250 cm⁻¹ | |
| HRMS (m/z) | 434.46 [M+3H]⁺ |
Challenges and Considerations
Scientific Research Applications
Pharmaceutical Applications
-
Kinase Inhibition :
- Bis(2-[(piperidin-4-yl)methoxy]pyridine-3-carbonitrile) has been studied for its ability to inhibit specific kinases, which are crucial in various signaling pathways related to cancer and other diseases. Such inhibition can lead to the development of targeted therapies that minimize side effects compared to conventional treatments .
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Neurological Disorders :
- Research indicates that compounds similar to bis(2-[(piperidin-4-yl)methoxy]pyridine-3-carbonitrile) may act as positive allosteric modulators of metabotropic glutamate receptors, which are implicated in neurological disorders such as schizophrenia and depression. This suggests potential therapeutic applications in enhancing cognitive function or mood stabilization .
Biochemical Applications
-
Research Tool :
- The compound serves as a valuable research tool in studying receptor interactions and cellular signaling pathways. Its structure allows for modifications that can help elucidate mechanisms of action within biological systems.
-
Synthesis of Derivatives :
- The ability to synthesize derivatives of bis(2-[(piperidin-4-yl)methoxy]pyridine-3-carbonitrile) provides avenues for developing new compounds with tailored properties for specific biological targets.
Case Study 1: Kinase Inhibition
A study demonstrated that modifications to the piperidine moiety of bis(2-[(piperidin-4-yl)methoxy]pyridine-3-carbonitrile) enhanced its selectivity for certain kinases involved in cancer pathways. This finding suggests that further optimization could lead to more effective cancer therapies.
Case Study 2: Neurological Modulation
In preclinical trials, derivatives of this compound showed promise in modulating glutamate receptor activity, leading to improvements in animal models of depression. These results support the hypothesis that similar compounds could be developed as antidepressants with fewer side effects than traditional medications.
Mechanism of Action
The mechanism of action of Bis(2-[(piperidin-4-yl)methoxy]pyridine-3-carbonitrile) trihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular signaling .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name (CAS No.) | Molecular Formula | Molecular Weight (g/mol) | Similarity Score | Key Structural Differences |
|---|---|---|---|---|
| Piperidine-4-carbonitrile hydrochloride (240401-22-3) | C6H11N2Cl | 146.62 | 0.92 | Lacks pyridine and methoxy linkers; single piperidine ring |
| Pyrrolidine-3-carbonitrile hydrochloride (1187930-86-4) | C5H9N2Cl | 132.59 | 0.88 | Pyrrolidine ring (5-membered) vs. piperidine (6-membered) |
| 4-Methylpiperidine-4-carbonitrile hydrochloride (948894-26-6) | C7H13N2Cl | 160.65 | 0.88 | Methyl substitution at piperidine C4; no pyridine core |
Structural and Functional Insights
- Piperidine-4-carbonitrile hydrochloride (CAS 240401-22-3) : The closest analog (similarity: 0.92) shares the piperidine-carbonitrile motif but lacks the bis-pyridine scaffold. This simplification may reduce target binding avidity compared to the bis-pyridine structure, which could engage multiple interaction sites .
- Its lower molecular weight (132.59 g/mol) may improve membrane permeability but reduce solubility relative to the trihydrochloride form .
- 4-Methylpiperidine-4-carbonitrile hydrochloride (CAS 948894-26-6) : The methyl group at C4 introduces steric hindrance, which could limit rotational freedom and affect interactions with hydrophobic binding pockets.
Biological Activity
Bis(2-[(piperidin-4-yl)methoxy]pyridine-3-carbonitrile) trihydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, characterization, and various biological activities, particularly focusing on its cytotoxic effects against cancer cell lines and its pharmacological implications.
Synthesis and Characterization
The synthesis of bis(2-[(piperidin-4-yl)methoxy]pyridine-3-carbonitrile) involves the reaction of piperidin derivatives with pyridine-3-carbonitrile. The compound is characterized by various techniques such as NMR, IR spectroscopy, and mass spectrometry, confirming its molecular structure and purity (95%) .
Cytotoxicity Assessment
Recent studies have evaluated the cytotoxic activity of this compound against several human cancer cell lines, including HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast). The results indicated varying degrees of cytotoxicity, with notable effects observed at concentrations below 100 µM. Table 1 summarizes the IC50 values for bis(2-[(piperidin-4-yl)methoxy]pyridine-3-carbonitrile) compared to standard chemotherapeutics like 5-fluorouracil.
| Cell Line | IC50 (µM) | Standard (5-FU) IC50 (µM) |
|---|---|---|
| HepG2 | <50 | 15 |
| DU145 | <70 | 20 |
| MDA-MB-231 | <60 | 18 |
This data suggests that bis(2-[(piperidin-4-yl)methoxy]pyridine-3-carbonitrile) exhibits significant cytotoxic properties, particularly against liver cancer cells .
The mechanism by which bis(2-[(piperidin-4-yl)methoxy]pyridine-3-carbonitrile) exerts its cytotoxic effects may involve the modulation of key signaling pathways associated with apoptosis and cell cycle regulation. Preliminary studies suggest that the compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyridine ring significantly affect biological activity. For instance, substituents such as methoxy and halogens have been shown to enhance cytotoxicity and selectivity towards specific cancer cell lines .
Pharmacokinetics
Pharmacokinetic studies indicate that bis(2-[(piperidin-4-yl)methoxy]pyridine-3-carbonitrile) has favorable properties, including good metabolic stability and bioavailability. In vivo studies demonstrated significant reductions in blood glucose levels in diabetic mouse models, suggesting potential applications in metabolic disorders as well .
Case Studies
Several case studies have highlighted the therapeutic potential of bis(2-[(piperidin-4-yl)methoxy]pyridine-3-carbonitrile) in treating various cancers. One study reported a marked reduction in tumor size in xenograft models treated with this compound, corroborating its anticancer efficacy observed in vitro .
Q & A
Q. What are the key considerations for synthesizing Bis(2-[(piperidin-4-yl)methoxy]pyridine-3-carbonitrile) trihydrochloride with high purity?
Methodological Answer:
- Reaction Optimization : Use inert solvents (e.g., dichloromethane) and controlled temperatures to minimize side reactions. Adjust stoichiometry of precursors (e.g., piperidine derivatives and pyridine intermediates) to enhance yield .
- Purification : Employ column chromatography or recrystallization to isolate the compound. Monitor purity via HPLC (≥99% purity threshold) and confirm structural integrity using H/C NMR and high-resolution mass spectrometry (HRMS) .
- Safety : Follow protocols for handling hygroscopic or reactive intermediates, including inert-atmosphere techniques and personal protective equipment (PPE) .
Q. How should researchers address solubility challenges during in vitro assays?
Methodological Answer:
- Solvent Selection : Test polar aprotic solvents (e.g., DMSO, DMF) or aqueous buffers adjusted to physiological pH. For low solubility, use co-solvents (e.g., PEG-400) while ensuring biocompatibility .
- Characterization : Measure solubility via UV-Vis spectroscopy or dynamic light scattering (DLS) to confirm homogeneity. Cross-reference with analogous piperidine-pyridine derivatives, which often exhibit solubility ≤10 mg/mL in aqueous media .
Q. What analytical techniques are essential for characterizing structural integrity post-synthesis?
Methodological Answer:
- Primary Methods :
- NMR Spectroscopy : Confirm substituent positioning on the pyridine and piperidine rings (H chemical shifts: δ 8.2–8.5 ppm for pyridine protons; δ 2.5–3.5 ppm for piperidine protons) .
- Mass Spectrometry : Use HRMS to verify molecular ion peaks (expected m/z for trihydrochloride form).
- Secondary Validation : X-ray crystallography for crystal structure elucidation or FT-IR to identify functional groups (e.g., C≡N stretch at ~2200 cm) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data?
Methodological Answer:
- Bioavailability Analysis : Measure plasma protein binding and metabolic stability (e.g., liver microsome assays). Adjust formulations to enhance permeability (e.g., lipid nanoparticles) .
- Model Validation : Use multiple in vivo models (e.g., rodent vs. non-rodent) to assess interspecies variability. Cross-reference with pharmacokinetic parameters (e.g., AUC, C) from analogous compounds .
Q. What strategies mitigate oxidative degradation during long-term stability studies?
Methodological Answer:
- Storage Conditions : Store at ≤-20°C under inert gas (N/Ar) to prevent hydrolysis or oxidation. Use amber vials to limit photodegradation .
- Stabilizers : Add antioxidants (e.g., BHT at 0.01–0.1% w/v) or chelating agents (e.g., EDTA) to buffer systems. Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) .
Q. How can computational modeling predict reactivity or degradation pathways?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify labile sites (e.g., methoxy or piperidine groups). Simulate hydrolysis pathways under acidic/basic conditions .
- Molecular Dynamics (MD) : Model interactions with biological targets (e.g., enzymes) to predict metabolic hotspots. Validate with experimental LC-MS/MS fragmentation data .
Q. How to resolve contradictions in toxicity data across experimental models?
Methodological Answer:
- Tiered Testing : Conduct acute toxicity (OECD 423) and repeat-dose studies (28-day) in rodents. Compare IC values from in vitro cytotoxicity assays (e.g., HepG2 cells) with in vivo LD .
- Mechanistic Studies : Use transcriptomics/proteomics to identify off-target effects. Cross-validate with structural analogs’ toxicological profiles (e.g., piperidine derivatives with known CNS effects) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
